An In-Depth Technical Guide to Methyl 3-Oxoheptanoate
An In-Depth Technical Guide to Methyl 3-Oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxoheptanoate is a versatile β-keto ester that serves as a crucial intermediate in a variety of chemical syntheses. Its unique molecular structure, featuring both a ketone and an ester functional group, imparts a high degree of reactivity, making it an invaluable building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 3-oxoheptanoate, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.[1][2]
Chemical and Physical Properties
Methyl 3-oxoheptanoate is a colorless to pale yellow, transparent liquid with a fruity aroma.[1][2] It is widely utilized as a flavoring agent in the food industry and as a fragrance component in cosmetics.[1] Its primary application in research and industry, however, lies in its role as a precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]
Table 1: Physicochemical Properties of Methyl 3-Oxoheptanoate
| Property | Value | Reference(s) |
| CAS Number | 39815-78-6 | [1][3] |
| Molecular Formula | C₈H₁₄O₃ | [1][3] |
| Molecular Weight | 158.19 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 0.994 g/mL at 20 °C | [2] |
| Boiling Point | 90-91 °C at 15 hPa | [2] |
| Refractive Index | 1.4280-1.4310 at 20 °C | [2] |
| Flash Point | 95 °C | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [2] |
| pKa (Predicted) | 10.63 ± 0.46 | [2] |
Experimental Protocols
Synthesis of Methyl 3-Oxoheptanoate via Alkylation of Methyl Acetoacetate (B1235776)
This protocol describes the synthesis of methyl 3-oxoheptanoate from methyl acetoacetate and 1-iodopropane (B42940). The reaction proceeds via the formation of a dianion of methyl acetoacetate, followed by alkylation.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (1.6 M in hexane)
-
Methyl acetoacetate
-
1-Iodopropane
-
37% Hydrochloric acid
-
Ether (Et₂O)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure: [2]
-
In a 200 mL round-bottom flask under a nitrogen atmosphere, add 14 mL of diisopropylamine to anhydrous tetrahydrofuran (THF).
-
Slowly add 59 mL of a 1.6 M n-butyllithium solution in hexane (B92381) to the stirred solution. Maintain the reaction under a nitrogen atmosphere and stir for 20 minutes. This step generates lithium diisopropylamide (LDA).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add 9.3 mL of methyl acetoacetate dropwise to the reaction mixture and continue stirring at 0 °C for 30 minutes.
-
Slowly add another 54 mL of the 1.6 M n-butyllithium solution in hexane and stir for an additional 30 minutes.
-
To the resulting dark orange solution, add 8.4 mL of 1-iodopropane dropwise.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 30 minutes.
-
Quench the reaction by the slow, dropwise addition of a solution of 50 mL of 37% hydrochloric acid diluted with 100 mL of water. Ensure the temperature is kept below 15 °C during this addition.
-
Extract the reaction mixture with ether (Et₂O).
-
Wash the organic phase with a saturated sodium chloride (NaCl) solution.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
Purification by Column Chromatography
The crude methyl 3-oxoheptanoate can be purified by silica (B1680970) gel column chromatography.
Materials:
-
Crude methyl 3-oxoheptanoate
-
Silica gel (200-300 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collection tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp or potassium permanganate (B83412) stain for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a mixture of hexane and ethyl acetate. A common starting eluent system is a 9:1 mixture of hexane to ethyl acetate.[4] The polarity of the eluent can be gradually increased to facilitate the separation.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified methyl 3-oxoheptanoate as a clear oil.
Spectroscopic Data and Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl 3-oxoheptanoate provides characteristic signals corresponding to the different protons in the molecule.
Table 2: ¹H NMR Spectral Data for Methyl 3-Oxoheptanoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.73 | s | 3H | -OCH₃ |
| 3.44 | s | 2H | -COCH₂CO- |
| 2.53 | t | 2H | -CH₂CO- |
| 1.22-1.65 | m | 4H | -CH₂CH₂CH₃ |
| 0.90 | t | 3H | -CH₂CH₃ |
Reference:[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for Methyl 3-Oxoheptanoate
| Chemical Shift (δ, ppm) | Assignment |
| ~203 | C=O (ketone) |
| ~168 | C=O (ester) |
| ~52 | -OCH₃ |
| ~49 | -COCH₂CO- |
| ~43 | -CH₂CO- |
| ~26 | -CH₂CH₂CH₃ |
| ~22 | -CH₂CH₃ |
| ~14 | -CH₃ |
Note: These are predicted chemical shifts and may vary slightly from experimental values.
Infrared (IR) Spectroscopy
The IR spectrum of methyl 3-oxoheptanoate shows characteristic absorption bands for its functional groups.
Table 4: IR Spectral Data for Methyl 3-Oxoheptanoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1745 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~2960-2870 | Medium | C-H stretch (aliphatic) |
| ~1250-1000 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum of methyl 3-oxoheptanoate provides information about its molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): m/z = 158
-
Key Fragments: The spectrum typically shows major fragments at m/z = 57 and 85.[3]
Applications in Drug Development
Methyl 3-oxoheptanoate is a valuable precursor in the synthesis of various biologically active molecules. For instance, it is used in the synthesis of 4-oxymethyl-1,2-dioxanes, which have shown potent anti-malarial activity.[2] It is also a reagent in the preparation of substituted cyclopenta-[d]-pyrimidines, which act as anti-microtubule agents and are investigated for their potential as anticancer drugs.[2]
Logical Workflow for Synthesis of a Bioactive Precursor
The following diagram illustrates a generalized workflow for the synthesis of a more complex bioactive molecule starting from methyl 3-oxoheptanoate.
Caption: Generalized synthetic workflow from methyl 3-oxoheptanoate.
Safety and Handling
Methyl 3-oxoheptanoate is classified as an irritant. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[3] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials such as oxidizing agents.
Conclusion
Methyl 3-oxoheptanoate is a chemical compound with significant utility in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This guide has provided a detailed overview of its chemical properties, experimental protocols for its preparation and purification, and a summary of its spectral characteristics. The information presented herein is intended to support the work of researchers and scientists in leveraging the synthetic potential of this versatile building block.
